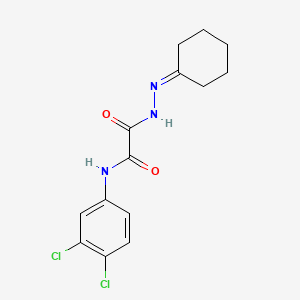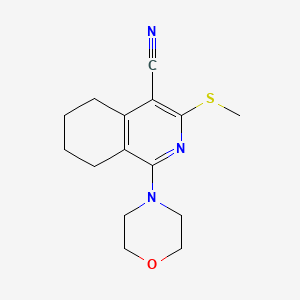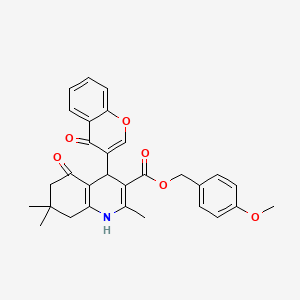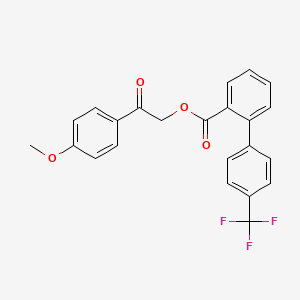
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO is a potent anti-inflammatory and antioxidant agent that has shown promising results in various preclinical studies.
Mécanisme D'action
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its therapeutic effects through multiple mechanisms of action. This compound activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, leading to the reduction of oxidative stress and inflammation. This compound also activates the PPARγ pathway, which regulates glucose and lipid metabolism, leading to the improvement of insulin sensitivity and lipid profiles. This compound further inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound improves glucose and lipid metabolism, reduces oxidative stress and inflammation, and inhibits cancer cell proliferation and angiogenesis. This compound also protects against neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also easily synthesized in large quantities, making it suitable for large-scale experiments. However, this compound has some limitations, including its high cost and potential toxicity at high doses.
Orientations Futures
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown significant promise in preclinical studies, and future research should focus on its clinical applications. Further studies are needed to determine the optimal dosage and administration route of this compound in humans. Future research should also investigate the potential of this compound in combination with other anti-cancer agents or anti-inflammatory agents. Additionally, further studies are needed to determine the potential of this compound in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (this compound acid) through a series of chemical reactions. The synthesis process involves the reduction of the cyano group to a hydrazine group, followed by the reaction of the hydrazine group with 3,4-dichlorophenyl isocyanate to form the final product, this compound. The synthesis process has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has also demonstrated potent anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Propriétés
IUPAC Name |
N'-(cyclohexylideneamino)-N-(3,4-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-11-7-6-10(8-12(11)16)17-13(20)14(21)19-18-9-4-2-1-3-5-9/h6-8H,1-5H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXRIQACQPIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B4954341.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4954353.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4954355.png)
![5-[4-(benzyloxy)phenyl]-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4954370.png)

![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4954383.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)
![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)


